molecular formula C14H16Cl2O3 B3025048 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid CAS No. 898767-13-0

8-(3,4-Dichlorophenyl)-8-oxooctanoic acid

Cat. No. B3025048
M. Wt: 303.2 g/mol
InChI Key: GNGXPANKSDKWSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves the use of isocyanates, which can react with amines to form urea derivatives .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the formation of carbon–carbon bonds in these types of compounds . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .

Scientific Research Applications

Enzyme Inhibition

  • Kynurenine Pathway Inhibition: A study by Giordani et al. (1998) revealed that derivatives of 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid act as inhibitors of Kynurenine 3-hydroxylase (KYN 3-OHase), a key enzyme in the kynurenine pathway of tryptophan degradation. This inhibition can counteract neuronal excitotoxic damage.

Spectroscopic and Structural Investigations

  • Molecular Docking and Vibrational Studies: A study conducted by Vanasundari et al. (2018) focused on the vibrational, structural, electronic, and optical properties of certain derivatives of 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid. They found these compounds to be promising candidates for nonlinear optical materials.

Biological Activity and Synthesis of Heterocyclic Compounds

  • Antimicrobial and Antifungal Activities: Research by Sayed et al. (2003) revealed that some derivatives of 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid exhibited antimicrobial and antifungal activities. They also explored its use in synthesizing new heterocyclic compounds with expected biological activity.

Medical Imaging

  • Liver Metabolism Imaging: A study by Lee et al. (2004) synthesized 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid for evaluating medium chain fatty acid metabolism in the liver, indicating its potential use in medical imaging.

Chemical Degradation

  • Degradation of Pesticides: A study conducted by Sun and Pignatello (1993) identified the transient products formed during the mineralization of 2,4-Dichlorophenoxyacetic acid, an herbicide, in advanced oxidation processes for wastewater treatment.

properties

IUPAC Name

8-(3,4-dichlorophenyl)-8-oxooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2O3/c15-11-8-7-10(9-12(11)16)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGXPANKSDKWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCCCC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645378
Record name 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-Dichlorophenyl)-8-oxooctanoic acid

CAS RN

898767-13-0
Record name 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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